![molecular formula C15H16O5 B1334868 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid CAS No. 304896-87-5](/img/structure/B1334868.png)
2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid
Description
The compound 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid is a derivative of coumarin, which is a class of organic compounds known for their diverse biological activities. While the specific compound is not directly synthesized or evaluated in the provided papers, the general structure suggests that it may have potential biological relevance, similar to other coumarin derivatives.
Synthesis Analysis
The synthesis of coumarin derivatives typically involves the formation of the lactone ring and subsequent functionalization. For example, the synthesis of 2-methyl-2-[4-(2-oxo-2-(pyrrolidin-1-yl) ethyl) phenoxy] propanoic acid involves a condensation reaction followed by reactions with acetone, chloroform, and NaOH, yielding a 38% overall yield . Similarly, ethyl 2-oxo-3-(4-oxo-4H-chromen-2-yl)propanoates undergo reactions with S-methylisothiosemicarbazide hydroiodide to form triazine derivatives upon refluxing in pyridine or ethanol . These methods could potentially be adapted for the synthesis of 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid by altering the substituents and reaction conditions.
Molecular Structure Analysis
The molecular structure of coumarin derivatives is characterized by the presence of a benzopyrone core, which is a fused benzene and α-pyrone ring. The structure of 4-oxo-4H-chromene-3-carboxylic acid, an intermediate in the synthesis of biologically active compounds, was confirmed by 1H NMR and 13C NMR spectroscopy . These analytical techniques are crucial for confirming the structure of synthesized compounds, including the target molecule.
Chemical Reactions Analysis
Coumarin derivatives can participate in various chemical reactions, often leading to the formation of biologically active compounds. For instance, the synthesis of 8-hydroxy-2-(2-oxo-2H-chromen-3-yl)-5-phenyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one derivatives involves the condensation of amino-cyano-hydroxyphenyl chromene derivatives with coumarin-3-carboxylic acid . These reactions are typically catalyzed by acids or bases and can be optimized for better yields and cleaner reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of coumarin derivatives like 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid are influenced by their functional groups and molecular structure. These properties include solubility, melting point, and reactivity, which are important for their application in pharmaceuticals and other industries. The provided papers do not directly discuss the physical properties of the specific compound , but the methodologies described could be used to infer its properties based on structural similarities.
Scientific Research Applications
Results
Methods of Application: The application involves esterification reactions with cellulose derivatives and subsequent purification processes like dialysis against water through a cellulose membrane .
Results: The derivatives show promising results in terms of solubility and photoactivity, which are essential for their use in advanced material applications .
Pharmacology
Application Summary
Pharmacologically, derivatives of this compound have been explored for their antimicrobial properties, particularly against pathogens like K. pneumoniae, E. coli, and S. aureus .
Methods of Application: The antimicrobial activity is assessed using minimum inhibitory concentration (MIC) measurements, which determine the lowest concentration of the compound that inhibits visible growth of bacteria .
Results: The MIC values indicate the compound’s efficacy, with lower values representing higher potency against the tested microbial strains .
Methods of Application: The compound can be used as a standard or a derivative in chromatography, helping to establish baselines for detection and quantification .
Results: The use of such compounds in chromatography has led to improved analytical techniques, allowing for more precise and accurate measurements .
Methods of Application: Synthetic procedures may involve reactions like acylation, esterification, and recrystallization to obtain the desired chemical structures .
Results: The synthesized molecules are characterized by their physical and chemical properties, confirming the success of the synthetic routes .
Methods of Application: It is involved in the preparation of chromatographic columns or as a mobile phase additive to influence the retention time of analytes .
Results: The modifications lead to better separation profiles, enabling the identification and quantification of compounds with greater accuracy .
Methods of Application
The compound is often used as a core structure to which various functional groups are added to enhance its biological activity. The methods include various organic synthesis techniques such as substitution reactions, protection/deprotection of functional groups, and chromatographic purification .
Results: The derivatives of this compound have shown efficacy in preclinical studies, with specific derivatives demonstrating potent activity against certain cancer cell lines or microbial strains .
Methods of Application: Synthetic routes may involve complex multi-step syntheses, including cyclization reactions, to create the coumarin core, followed by side-chain modifications to introduce additional pharmacophores .
Results: The synthesized compounds are evaluated for their anticancer activity through various in vitro assays, and some have shown promising results in inhibiting tumor growth or angiogenesis .
Methods of Application: The compound’s derivatives are incorporated into polymers or other materials that undergo conformational changes upon exposure to light, enabling the study of photomechanical effects .
Results: These studies have led to a better understanding of fundamental biological processes and the development of materials that can respond to light in predictable ways .
Methods of Application: The compound is chemically bonded to polymers or other substrates, which then exhibit changes in properties such as solubility, viscosity, or mechanical strength when exposed to light .
Results: The resulting materials have potential applications in various fields, including adaptive optics, drug delivery systems, and self-healing materials .
Methods of Application: The compound’s derivatives are used in sensor designs that rely on changes in fluorescence or absorbance in the presence of specific analytes .
Results: These sensors have been successful in providing sensitive and selective detection of various environmental contaminants, aiding in pollution control and environmental monitoring efforts .
Methods of Application: The compound is conjugated to biomolecules or nanoparticles, which are then used to target specific cells or tissues for imaging or sensing purposes .
Results: The bioconjugates have shown effectiveness in labeling and tracking biological processes, contributing to advancements in medical diagnostics and research .
Methods of Application: The compound is conjugated to nanoparticles, which are then functionalized with targeting moieties that recognize and bind to cancer cell receptors .
Results: The nanoparticles show enhanced selectivity and efficacy in delivering therapeutic agents to cancer cells, minimizing side effects on healthy tissues .
Methods of Application: Molecular docking and dynamics simulations are performed to predict the binding affinity and stability of the compound’s derivatives with various proteins .
Results: The computational studies provide insights into the molecular interactions and help in identifying potential lead compounds for further experimental validation .
Methods of Application: It is used in catalytic systems, either as a homogeneous catalyst or immobilized on a solid support, to facilitate chemical transformations .
Results: The catalytic activity is assessed by measuring the reaction rates, yields, and selectivity, with some systems showing promising catalytic performance .
Methods of Application: The compound is incorporated into sensor matrices that exhibit changes in optical properties, such as fluorescence, upon interaction with analytes .
Results: The sensors demonstrate high sensitivity and selectivity, making them useful for various applications, including medical diagnostics and environmental monitoring .
Methods of Application: The compound is applied to crops in controlled experiments to assess its effects on plant growth, pest resistance, and overall health .
Results: Preliminary results indicate potential benefits in enhancing plant growth and providing protection against certain pests, though further research is needed .
Methods of Application: The compound is tested in various food matrices to determine its efficacy in preventing oxidation and maintaining the quality of food items .
Results: Studies show that the compound can effectively inhibit oxidative processes, thereby preserving the freshness and nutritional value of foods .
properties
IUPAC Name |
2-(2-oxo-4-propylchromen-7-yl)oxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O5/c1-3-4-10-7-14(16)20-13-8-11(5-6-12(10)13)19-9(2)15(17)18/h5-9H,3-4H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYPNRGGAUKENS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601193921 | |
| Record name | 2-[(2-Oxo-4-propyl-2H-1-benzopyran-7-yl)oxy]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601193921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid | |
CAS RN |
304896-87-5 | |
| Record name | 2-[(2-Oxo-4-propyl-2H-1-benzopyran-7-yl)oxy]propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=304896-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(2-Oxo-4-propyl-2H-1-benzopyran-7-yl)oxy]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601193921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



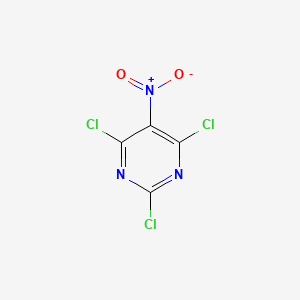
![2-Amino-3-[(2,5-dimethoxyphenyl)methylideneamino]-6-(trifluoromethyl)pyrimidin-4-one](/img/structure/B1334801.png)
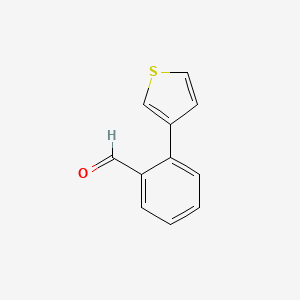
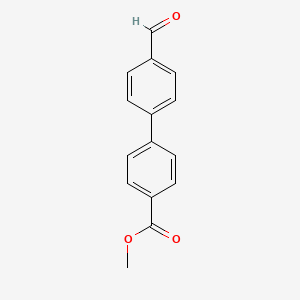

![2'-Hydroxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1334810.png)
![3-Nitro-5-[(3-phenylpropyl)thio]aniline](/img/structure/B1334811.png)
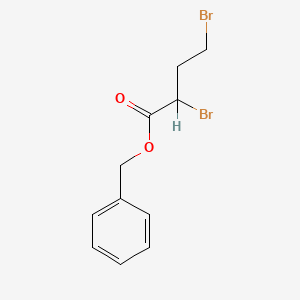
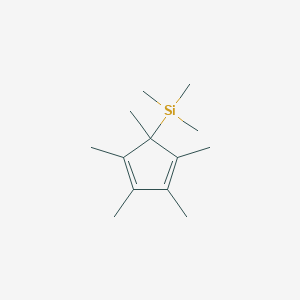
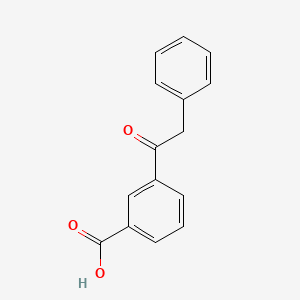
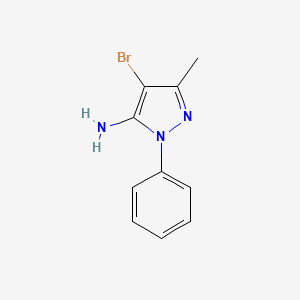
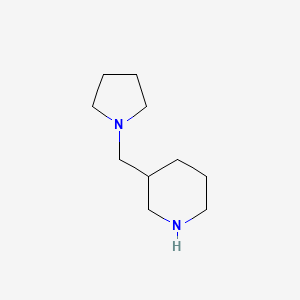
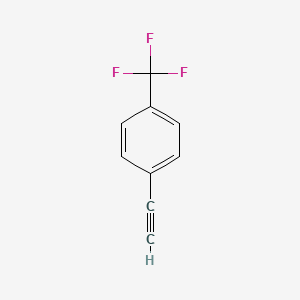
![(4-{[(4-Aminobenzyl)thio]methyl}phenyl)amine](/img/structure/B1334832.png)